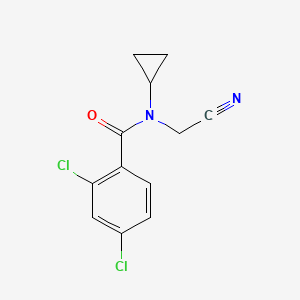
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide, also known as A-196, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzamide derivatives, which have been shown to have potent anti-tumor activity.
作用机制
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. PARP inhibitors such as 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide are particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
未来方向
Future research on 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide could focus on several areas, including:
1. Further exploration of its anti-tumor activity in different types of cancer.
2. Development of more efficient synthesis methods to improve its solubility and ease of use in lab experiments.
3. Investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploration of its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Investigation of its mechanism of action and potential side effects in normal cells.
合成方法
The synthesis of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 2,4-dichloro-N-cyclopropylbenzamide. The addition of cyanomethyl anion to this intermediate results in the formation of the final product, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide.
科学研究应用
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
属性
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFCIUKTVZDTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



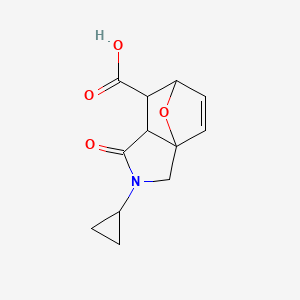
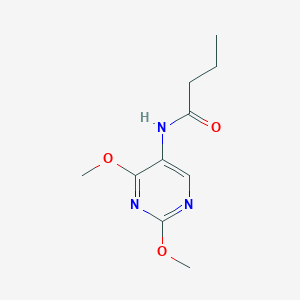
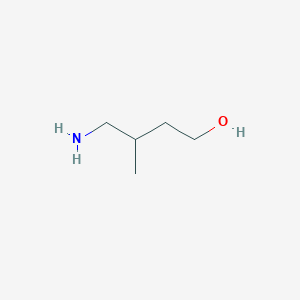
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)
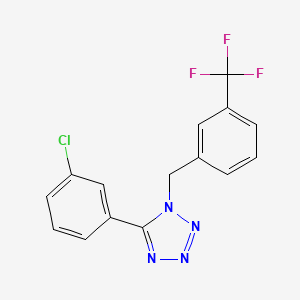
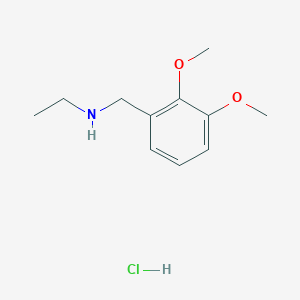
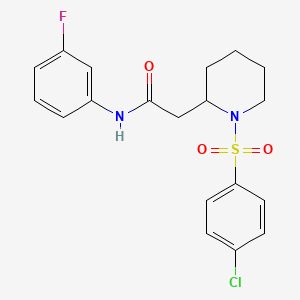
![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)
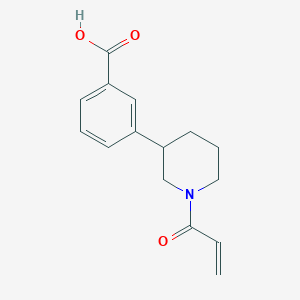
![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)
